2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine
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Overview
Description
2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a chloromethyl group and a methoxy-benzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine typically involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methoxybenzyl chloride+PiperidineNaOH, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution: Products such as azido derivatives or thiocyanate derivatives.
Oxidation: Products such as 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products such as 4-methoxybenzyl alcohol.
Scientific Research Applications
2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: :
Properties
IUPAC Name |
2-(chloromethyl)-1-[(4-methoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-17-14-7-5-12(6-8-14)11-16-9-3-2-4-13(16)10-15/h5-8,13H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHWOLABCJMOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCC2CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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